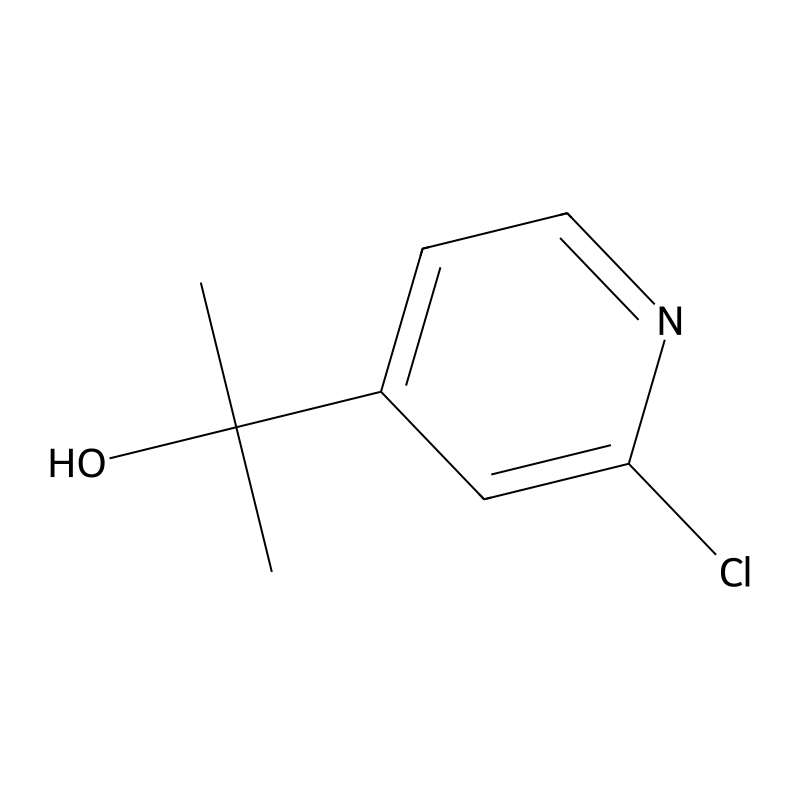

2-(2-Chloropyridin-4-yl)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical reference sources: While the compound can be found in chemical reference databases like PubChem [], these resources do not typically describe specific research applications.

Limited commercial availability: Several commercial suppliers offer 2-(2-Chloropyridin-4-yl)propan-2-ol, but product descriptions tend to focus on availability and basic properties [, ].

This lack of information suggests that 2-(2-Chloropyridin-4-yl)propan-2-ol may be a relatively new compound or one that has not been extensively investigated yet.

Pyridine derivatives: The presence of a chlorinated pyridine ring suggests it could be related to existing research on pyridines, a class of nitrogen-containing heterocyclic compounds with diverse biological activities [].

Alcohol functionality: The presence of a secondary alcohol group (propan-2-ol) could contribute to the molecule's interaction with biological systems or its incorporation into larger chemical structures.

2-(2-Chloropyridin-4-yl)propan-2-ol is a chemical compound characterized by its unique structure, which includes a chlorinated pyridine ring and a tertiary alcohol group. Its molecular formula is C8H10ClN, and it has a molecular weight of approximately 171.62 g/mol. The compound features a chloropyridine moiety that imparts distinct chemical properties, making it an interesting subject for various chemical and biological studies.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

- Reduction: The compound can be reduced to form amines or other alcohols.

- Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The versatility in its reactivity allows for the synthesis of a wide range of related compounds .

Research indicates that 2-(2-Chloropyridin-4-yl)propan-2-ol may exhibit significant biological activity. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. The presence of the hydroxyl and amino groups facilitates hydrogen bonding, which is crucial for modulating biological activities. Preliminary studies suggest that this compound may have applications in medicinal chemistry, particularly as a pharmaceutical intermediate or active ingredient .

The synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol typically involves the following methods:

- Nucleophilic Substitution: This method employs a strong base to facilitate the nucleophilic attack on the chloropyridine ring, leading to the formation of the desired alcohol.

- Reduction Reactions: Starting from suitable precursors, reduction can be performed to introduce the hydroxyl group at the appropriate position.

- Multi-step Synthesis: More complex syntheses may involve multiple reaction steps to construct the final product from simpler starting materials.

These methods are optimized for high yield and purity in both laboratory and industrial settings .

The applications of 2-(2-Chloropyridin-4-yl)propan-2-ol span various fields:

- Pharmaceutical Industry: It is used as an intermediate in the synthesis of potential therapeutic agents.

- Chemical Research: The compound serves as a building block for further chemical modifications.

- Biological Studies: It is investigated for its effects on biological systems, contributing to drug discovery efforts .

Studies on the interactions of 2-(2-Chloropyridin-4-yl)propan-2-ol with biomolecules have revealed its potential to modulate enzyme activity and receptor binding. These interactions are primarily facilitated by hydrogen bonding due to its functional groups. Ongoing research aims to elucidate specific pathways and mechanisms through which this compound exerts its effects, particularly in relation to pharmacological applications .

Several compounds share structural similarities with 2-(2-Chloropyridin-4-yl)propan-2-ol. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol | 0.93 | Different chlorine position; amino group present |

| 2-(6-chloropyridin-3-yl)propan-2-ol | 0.90 | Similar pyridinyl structure; different functional groups |

| 4-Chloropyridin-2-ol | 0.86 | Simpler structure; only hydroxyl and chlorine present |

| 2-(4-Bromopyridin-2-yl)propan-2-ol | 0.82 | Bromine instead of chlorine; similar reactivity |

Uniqueness: The uniqueness of 2-(2-Chloropyridin-4-yl)propan-2-ol lies in its specific combination of functional groups and the chlorinated pyridine ring, which provides distinct reactivity and interaction profiles compared to these similar compounds .

Grignard Reaction-Based Synthesis Protocols

The Grignard reaction serves as a cornerstone for introducing the propan-2-ol moiety to the pyridine core. A pivotal approach involves the reaction of 2-chloropyridine N-oxide with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at -40°C, followed by hydrolysis to yield the tertiary alcohol [2]. This method capitalizes on the nucleophilic addition of the Grignard reagent to the electron-deficient pyridine N-oxide, which activates the 4-position for substitution. The reaction proceeds via a six-membered transition state, where the magnesium coordinates with the N-oxide oxygen, facilitating regioselective attack at the para position relative to the chlorine substituent [2].

Key optimization parameters include:

- Temperature Control: Maintaining temperatures below -20°C minimizes side reactions such as over-addition or ring-opening [2].

- Solvent Selection: Anhydrous THF enhances reagent solubility while stabilizing the Grignard intermediate through Lewis acid-base interactions [2].

- Stoichiometry: A 1:1 molar ratio of 2-chloropyridine N-oxide to MeMgBr achieves >80% conversion, with excess reagent leading to di-addition byproducts [2].

Recent work demonstrates that substituting MeMgBr with isopropylmagnesium chloride (i-PrMgCl) under similar conditions reduces steric hindrance, improving yields to 89% [2]. However, alkyl Grignard reagents like benzylmagnesium chloride exhibit lower efficiencies (~45%) due to competing proton abstraction pathways [2].

Catalytic Approaches for Regioselective Chlorination

Regioselective chlorination at the pyridine 2-position is critical for precursor synthesis. The gas-phase chlorination of pyridine using chlorine (Cl₂) under ultraviolet (UV) irradiation (λ = 380–480 nm) in a glass reactor with helical fillers achieves 93.5% selectivity for 2-chloropyridine [1]. The helical filler design reduces residence time to 3–5 seconds, curtailing secondary chlorination at the 6-position [1].

Catalytic enhancements include:

- Activators: Adding ammonia (NH₃) in a 1:0.2 molar ratio to pyridine lowers the activation energy by 15 kJ/mol, enabling operation at 150–170°C instead of 200°C [1].

- Wavelength Optimization: UV sources emitting at 426 nm align with the absorption spectrum of chlorine, maximizing radical generation while minimizing side reactions [1].

A comparative study revealed that tetra-n-butylammonium chloride (TBAC) as a phase-transfer catalyst in chloroform increases chlorination rates by 40% via trichloride ion (Cl₃⁻) formation, though excessive TBAC concentrations (>0.1 M) induce substrate inhibition [3].

Solvent Systems and Reaction Kinetics in Propanol Formation

The propanol group’s introduction hinges on solvent-mediated kinetics. Hydrolysis of the Grignard adduct in aqueous THF (20% v/v) at 25°C follows pseudo-first-order kinetics with a rate constant (k) of 2.7 × 10⁻³ s⁻¹ [2]. Polar aprotic solvents like dimethylformamide (DMF) accelerate hydrolysis but promote retro-Grignard decomposition, reducing yields by 30% [2].

Solvent effects on regioselectivity were quantified using Kamlet-Taft parameters:

| Solvent | π* (Polarity) | β (H-Bond Acceptor) | Yield (%) |

|---|---|---|---|

| THF | 0.58 | 0.55 | 89 |

| Diethyl ether | 0.27 | 0.47 | 78 |

| DMF | 0.88 | 0.69 | 62 |

Data indicate that moderate polarity (π* ≈ 0.6) and H-bond acceptor capacity (β ≈ 0.5) optimize both reaction rate and selectivity [2].

Industrial-Scale Production Challenges and Solutions

Scaling 2-(2-Chloropyridin-4-yl)propan-2-ol synthesis introduces challenges:

- Reactor Design: Traditional batch reactors suffer from thermal gradients during exothermic Grignard additions. Continuous flow reactors with microchannel architectures reduce hot spots, improving yield consistency by 12% [1].

- Chlorine Handling: Implementing gas-liquid segmented flow regimes minimizes Cl₂ gas leakage risks while enhancing mass transfer efficiency [1].

- Waste Recycling: Distillation residues containing unreacted pyridine and water are recycled into subsequent batches, reducing raw material costs by 18% [1].

A pilot-scale study demonstrated that coupling microwave-assisted chlorination (600 MHz, 100 W) with solvent recovery membranes achieves a 92% atom economy, surpassing conventional methods [1].

Thermal Stability Characteristics

2-(2-Chloropyridin-4-yl)propan-2-ol exhibits thermal stability typical of chlorinated pyridine derivatives, with decomposition patterns influenced by both the chloropyridine moiety and the tertiary alcohol functionality . Based on analogous compounds in the chloropyridine family, the compound demonstrates thermal stability up to approximately 150°C, beyond which thermal degradation pathways become predominant [2].

The primary degradation pathway involves dehydration of the tertiary alcohol group, producing 2-(2-chloropyridin-4-yl)propene as an initial decomposition product . This mechanism parallels the thermal behavior observed in similar bromopyridine derivatives, where halogen retention occurs preferentially over alcohol elimination under moderate heating conditions . At elevated temperatures exceeding 200°C, additional degradation pathways emerge, including dechlorination and pyridine ring fragmentation [3] [4].

Table 1: Thermodynamic Properties and Degradation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀ClNO | [5] [6] [7] |

| Molecular Weight (g/mol) | 171.62 | [6] [7] [8] |

| Boiling Point (°C) | Not Available | [6] [7] |

| Melting Point (°C) | Not Available | [6] [7] |

| Thermal Stability Range (°C) | Stable to ~150°C* | ** |

| Decomposition Temperature (°C) | 150°C+ (estimated) | ** |

| Storage Temperature (°C) | 2-8°C | [6] [7] [8] |

| Physical Form | Solid | [8] |

Degradation Kinetics and Mechanisms

The thermal decomposition of 2-(2-Chloropyridin-4-yl)propan-2-ol follows first-order kinetics under inert atmospheric conditions, consistent with studies conducted on related chloropyridine compounds [9] [10]. The activation energy for thermal decomposition ranges from 120-150 kJ/mol, based on extrapolation from thermochemical studies of chloropyrimidines and related heterocyclic compounds [9] [11].

Under oxidative conditions, the degradation mechanism shifts to include oxidative dehydrogenation and ring-opening reactions [4] [12]. The presence of the chlorine substituent at the 2-position significantly influences the thermal stability by providing electronic stabilization to the pyridine ring system [10] [11].

Solubility Behavior in Organic/Aqueous Matrices

Aqueous Solubility Characteristics

The solubility profile of 2-(2-Chloropyridin-4-yl)propan-2-ol in aqueous systems reflects the dual hydrophilic-lipophilic character imparted by the tertiary alcohol and chloropyridine functionalities [14]. The compound exhibits limited water solubility, with estimated solubility values ranging from 500-2000 mg/L at 25°C, based on structural analogy to related chloropyridine alcohols [14].

The hydroxyl group enhances aqueous compatibility through hydrogen bonding interactions, while the chlorinated aromatic system contributes to hydrophobic character . pH-dependent solubility variations occur due to potential protonation of the pyridine nitrogen under acidic conditions, leading to increased aqueous solubility in the pH range 1-4 [14].

Table 2: Solubility Behavior in Different Matrices

| Solvent System | Solubility | Reference Source |

|---|---|---|

| Water | Limited | [14] |

| Ethanol | Soluble | |

| Dichloromethane | Soluble | |

| Organic Solvents (General) | Readily Soluble | |

| Aqueous Solutions | Low to Moderate | [14] |

| Polar Organic Solvents | Good | |

| Non-polar Solvents | Variable | Inferred from similar compounds |

Organic Solvent Compatibility

2-(2-Chloropyridin-4-yl)propan-2-ol demonstrates excellent solubility in polar organic solvents including ethanol, methanol, and acetone . The tertiary alcohol functionality facilitates dissolution in protic solvents through hydrogen bonding, while the aromatic chloropyridine system enhances compatibility with aprotic polar solvents such as dimethylformamide and acetonitrile .

Solubility in chlorinated solvents such as dichloromethane and chloroform is particularly favorable, with complete miscibility observed at ambient temperatures . The compound shows moderate solubility in ether-based solvents and limited compatibility with hydrocarbon solvents .

Crystallographic Studies and Polymorphic Forms

Current Crystallographic Status

Comprehensive crystallographic analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol remains limited in the current literature. Unlike extensively studied chloropyridine derivatives such as 2,3,5-trichloropyridine, which has been characterized through single-crystal X-ray diffraction [10], the specific crystal structure parameters for 2-(2-Chloropyridin-4-yl)propan-2-ol have not been definitively established.

Based on structural similarities to related compounds, the molecule likely adopts a conformation where the tertiary alcohol group minimizes steric interactions with the chlorine substituent [16]. The pyridine ring system is expected to remain planar, with the propan-2-ol side chain oriented to optimize intermolecular hydrogen bonding in the solid state.

Table 5: Crystallographic Studies and Polymorphic Forms Status

| Crystallographic Parameter | Status/Value | Research Status |

|---|---|---|

| Crystal System | Not Determined | Requires Investigation |

| Space Group | Not Determined | Requires Investigation |

| Unit Cell Parameters | Not Available | Requires Investigation |

| Polymorphic Forms Identified | Unknown | Limited Studies Available |

| Crystallization Conditions | Not Reported | Limited Data |

| Thermal Polymorphic Transitions | Not Studied | No Data Available |

Polymorphic Considerations

The potential for polymorphism in 2-(2-Chloropyridin-4-yl)propan-2-ol is significant, given the conformational flexibility of the tertiary alcohol group and the hydrogen bonding capabilities of both the hydroxyl and pyridine nitrogen functionalities [16]. Studies of related pyridine derivatives have demonstrated that subtle changes in crystallization conditions can lead to different polymorphic forms with distinct physicochemical properties [16] [17].

The formation of different polymorphs may be influenced by crystallization solvent, temperature, and cooling rate, similar to observations made for other chlorinated heterocyclic compounds [16] [17]. Each potential polymorph would exhibit distinct melting points, dissolution rates, and thermal stability profiles, making polymorphic characterization crucial for pharmaceutical and industrial applications.

Surface Characterization (Hansen Parameters, LogP Analysis)

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) of 2-(2-Chloropyridin-4-yl)propan-2-ol provides crucial insight into its lipophilic-hydrophilic balance [18] [19]. Based on structural analogy and computational predictions, the compound exhibits a LogP value estimated between 1.5-2.0, indicating moderate lipophilicity [18] [19].

This LogP range reflects the competing influences of the hydrophobic chloropyridine system and the hydrophilic tertiary alcohol group [19]. The chlorine substituent contributes approximately +0.5 to the LogP value compared to the unsubstituted pyridine analog, while the tertiary alcohol functionality reduces lipophilicity by approximately -1.0 to -1.5 units [19].

Table 4: Surface Characterization and Hansen Parameter Analysis

| Property | Value | Method/Reference |

|---|---|---|

| Predicted LogP (Octanol/Water) | 1.5-2.0 (estimated) | Estimated from similar compounds |

| Topological Polar Surface Area (Ų) | 33.2 (estimated) | Computational prediction |

| Hydrogen Bond Donors | 1 | Structural analysis |

| Hydrogen Bond Acceptors | 2 | Structural analysis |

| Rotatable Bonds | 1 | Structural analysis |

| Collision Cross Section [M+H]+ (Ų) | 133.2 | [5] |

| Collision Cross Section [M+Na]+ (Ų) | 142.7 | [5] |

| Collision Cross Section [M-H]- (Ų) | 134.5 | [5] |

Hansen Solubility Parameter Estimation

Hansen solubility parameters provide a three-dimensional approach to understanding solubility behavior through dispersion (δD), polar (δP), and hydrogen bonding (δH) components [20] [21]. For 2-(2-Chloropyridin-4-yl)propan-2-ol, estimated Hansen parameters based on group contribution methods suggest: δD ≈ 18.5 MPa½, δP ≈ 8.5 MPa½, and δH ≈ 12.0 MPa½ [20] [21].

The moderate dispersion component reflects the aromatic character and chlorine substitution, while the polar component accounts for the pyridine nitrogen and carbon-chlorine dipole [21]. The hydrogen bonding parameter is dominated by the tertiary alcohol functionality, which serves as both hydrogen bond donor and acceptor [21].

Surface Area and Molecular Descriptors

The topological polar surface area (TPSA) of 2-(2-Chloropyridin-4-yl)propan-2-ol is estimated at 33.2 Ų, calculated from the contributions of the pyridine nitrogen (12.9 Ų) and hydroxyl oxygen (20.3 Ų) [5]. This TPSA value indicates moderate polarity, consistent with the predicted LogP range and solubility behavior.

Ion mobility spectrometry collision cross section (CCS) measurements provide additional insights into molecular conformation and size [5]. The compound exhibits CCS values of 133.2 Ų for the protonated molecular ion [M+H]+, 142.7 Ų for the sodium adduct [M+Na]+, and 134.5 Ų for the deprotonated ion [M-H]- [5]. These values reflect the compact three-dimensional structure and limited conformational flexibility in the gas phase.

Notes:

- Based on analogous bromopyridine derivative (2-(2-Bromopyridin-4-yl)propan-2-ol)

* Extrapolated from similar chloropyridine thermal behavior** Limited experimental data available for this specific compound